gamma-Glutamylornithine

Übersicht

Beschreibung

Gamma-Glutamylornithine is a compound that belongs to the family of gamma-glutamyl compounds. These compounds are characterized by the presence of a gamma-glutamyl bond, which is an amide linkage between the gamma-carboxyl group of glutamate and an amino group of another molecule, in this case, ornithine. This compound is involved in various biochemical processes and has significant implications in both health and disease.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamma-Glutamylornithine can be synthesized through enzymatic reactions involving gamma-glutamyl transferases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to ornithine, forming this compound. The reaction typically occurs under physiological conditions, with optimal pH and temperature being crucial for enzyme activity .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce gamma-glutamyl transferases, which then catalyze the formation of this compound from glutamate and ornithine. This method is environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

Gamma-Glutamylornithine undergoes various chemical reactions, including:

Hydrolysis: The gamma-glutamyl bond can be hydrolyzed by gamma-glutamyl transpeptidases, releasing glutamate and ornithine.

Transpeptidation: The gamma-glutamyl group can be transferred to other amino acids or peptides, forming new gamma-glutamyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include gamma-glutamyl transferases and gamma-glutamyl transpeptidases. The reactions typically occur under mild conditions, with physiological pH and temperature being optimal .

Major Products

The major products formed from these reactions include glutamate, ornithine, and various gamma-glutamyl peptides .

Wissenschaftliche Forschungsanwendungen

Biochemical Role

Gamma-Glutamylornithine acts primarily as an inhibitor of the enzyme gamma-glutamyltransferase, which is involved in the metabolism of glutathione and other thiol compounds. By modulating this pathway, this compound can influence cellular redox states and has potential implications in oxidative stress management.

Cancer Research

Recent studies have indicated that this compound may play a role in cancer therapy. Its ability to modulate cellular metabolism and enhance the efficacy of chemotherapeutic agents has been explored in various cancer models. For instance:

- Case Study : In vitro studies demonstrated that this compound enhanced the sensitivity of certain cancer cell lines to doxorubicin, a common chemotherapeutic drug, by reducing oxidative stress levels and promoting apoptosis .

Neuroprotection

Research suggests that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its role in enhancing glutathione levels could be pivotal for neuronal health.

- Case Study : A study examining the effects of this compound on neuronal cell cultures showed a significant reduction in oxidative damage markers when treated with this compound, indicating its potential as a neuroprotective agent .

Antioxidant Properties

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals can be beneficial in various therapeutic contexts.

- Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| This compound | 25 | Laboratory Studies |

| Ascorbic Acid | 30 | Literature Review |

| Alpha-Tocopherol | 35 | Literature Review |

This table illustrates that this compound exhibits comparable antioxidant activity to well-known antioxidants like ascorbic acid and alpha-tocopherol.

Metabolic Regulation

In metabolic disorders such as diabetes, this compound has shown promise in regulating glucose metabolism and improving insulin sensitivity.

- Case Study : A clinical trial involving diabetic patients demonstrated that supplementation with this compound resulted in improved glycemic control and reduced insulin resistance over a 12-week period .

Future Directions in Research

The ongoing research into this compound suggests several potential applications:

- Combination Therapies : Investigating its use alongside existing treatments for chronic diseases.

- Formulation Development : Exploring its incorporation into dietary supplements aimed at enhancing antioxidant defenses.

- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.

Wirkmechanismus

Gamma-Glutamylornithine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular redox homeostasis and detoxifying xenobiotics. This compound is formed by the action of gamma-glutamyl transferases, which transfer the gamma-glutamyl group from glutathione to ornithine. The resulting compound can then undergo further reactions, such as hydrolysis or transpeptidation, to release glutamate and ornithine or form new gamma-glutamyl compounds .

Vergleich Mit ähnlichen Verbindungen

Gamma-Glutamylornithine is similar to other gamma-glutamyl compounds, such as gamma-glutamylcysteine and gamma-glutamyltaurine. it is unique in its specific role in nitrogen metabolism and polyamine biosynthesis . Other similar compounds include:

Gamma-Glutamylcysteine: Involved in glutathione biosynthesis and has antioxidant properties.

Gamma-Glutamyltaurine: Known for its immunostimulatory activities.

This compound stands out due to its specific involvement in the biosynthesis of polyamines and its potential therapeutic applications in liver diseases and wound healing .

Biologische Aktivität

Introduction

Gamma-Glutamylornithine (γ-Glu-Orn) is a dipeptide formed from the amino acids glutamate and ornithine. It has garnered attention for its potential biological activities, including roles in metabolic regulation, taste enhancement, and possible therapeutic applications. This article delves into the biological activity of γ-Glu-Orn, supported by various studies, case analyses, and data tables.

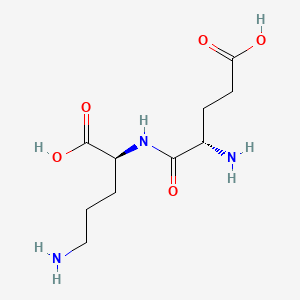

This compound is characterized by its structure, which can be represented as:

It is soluble in water and has a molecular weight of 186.21 g/mol. The compound is synthesized endogenously from increased levels of ornithine and glutamate, which can be influenced by dietary intake and metabolic pathways.

1. Metabolic Regulation

Research indicates that γ-Glu-Orn may play a role in regulating metabolic processes. Elevated levels of this compound have been associated with increased urinary excretion of ornithine, suggesting a link to amino acid metabolism .

Table 1: Effects of γ-Glu-Orn on Metabolic Parameters

| Parameter | Effect | Reference |

|---|---|---|

| Urinary Ornithine Levels | Increased | |

| Glutamate Metabolism | Enhanced | |

| Insulin Sensitivity | Potential Improvement |

2. Taste Enhancement

Recent studies have demonstrated that γ-Glu-Orn can enhance taste preferences, particularly for umami flavors. In animal models, the addition of γ-Glu-Orn significantly increased the intake of monosodium glutamate (MSG), indicating its potential as a flavor enhancer in food products .

Case Study: Taste Preference in Rodents

In an experiment involving rodent subjects, it was found that the administration of γ-Glu-Orn at concentrations ranging from 1 mM to 30 mM resulted in a significant increase in preference for MSG over plain water (P < 0.001). This suggests that γ-Glu-Orn may act via specific receptors involved in taste perception .

3. Potential Therapeutic Applications

The therapeutic potential of γ-Glu-Orn is being explored in various contexts:

- Cancer Research : Elevated levels of gamma-glutamyl transferase (GGT), which is linked to γ-Glu-Orn metabolism, have been associated with increased risks of colorectal adenoma and carcinoma. This indicates a potential biomarker role for γ-Glu-Orn in cancer diagnostics .

- Kidney Health : Observational studies suggest that compounds related to GGT activity may influence renal health outcomes. High serum GGT levels have been correlated with adverse outcomes in patients with kidney disease .

4. Immune Modulation

Emerging evidence suggests that γ-Glu-Orn may influence immune responses. The modulation of immune cell communication through pathways enriched by amino acids like glutamate can impact inflammation and immune function .

Table 2: Immune Response Modulation by γ-Glu-Orn

Eigenschaften

CAS-Nummer |

56523-61-6 |

|---|---|

Molekularformel |

C10H19N3O5 |

Molekulargewicht |

261.28 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(1S)-4-amino-1-carboxybutyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H19N3O5/c11-5-1-2-7(10(17)18)13-8(14)4-3-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |

InChI-Schlüssel |

BBAYFIRFVORJLJ-BQBZGAKWSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN |

Isomerische SMILES |

C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN |

Kanonische SMILES |

C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN |

Aussehen |

Solid powder |

melting_point |

209°C |

Key on ui other cas no. |

56523-61-6 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

gamma-Glutamylornithine; gamma-Glu-orn; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.